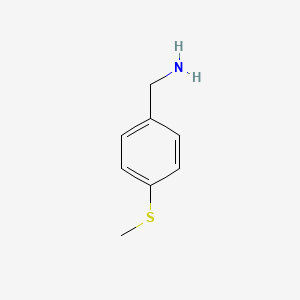

4-(Methylthio)benzylamine

Descripción

Overview of Benzylamine (B48309) Derivatives in Organic Synthesis

Benzylamine and its derivatives are a class of organic compounds that serve as fundamental building blocks in organic synthesis. ontosight.aisioc-journal.cn Their structure, consisting of a benzyl (B1604629) group attached to an amine, allows for a wide range of chemical transformations. wikipedia.org These compounds are precursors in the industrial production of numerous substances and are extensively studied in medicinal chemistry for the development of new therapeutic agents. ontosight.aiontosight.ai The versatility of the benzylamine scaffold allows for its incorporation into complex molecules, including heterocyclic compounds and other pharmacologically relevant structures. sioc-journal.cnresearchgate.net

Significance of Methylthio Moieties in Chemical Compounds

The methylthio group (-SCH3) is a sulfur-containing functional group that significantly influences the chemical and physical properties of a molecule. Its presence can affect a compound's reactivity, solubility, and interaction with biological systems. ontosight.ai In medicinal chemistry, the methylthio moiety is often incorporated into drug candidates to modulate their biological activity. ontosight.ai The sulfur atom in the methylthio group can also act as a coordination site for metal ions, making compounds containing this moiety useful as ligands in coordination chemistry. researchgate.net

Historical Context of 4-(Methylthio)benzylamine Research

While specific historical details on the initial discovery and research of this compound are not extensively documented in readily available literature, its study is intrinsically linked to the broader investigation of benzylamine derivatives and organosulfur compounds. Research into related compounds, such as 4-(Methylthio)benzaldehyde (B43086), a direct precursor, has been ongoing for decades, indicating the long-standing interest in this class of molecules. chemicalbook.com The development of synthetic methods for substituted benzylamines and the exploration of their utility in various chemical applications have paved the way for the investigation of this compound. tandfonline.comresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMPBXFNKYJNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375013 | |

| Record name | 4-(methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83171-39-5 | |

| Record name | 4-(methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Methylthio Benzylamine

Direct Synthesis Routes

Direct synthesis routes to 4-(Methylthio)benzylamine typically begin from readily available starting materials such as 4-(Methylthio)benzaldehyde (B43086) or 4-(Methylthio)benzyl alcohol. These methods are often favored for their efficiency and atom economy.

The conversion of 4-(Methylthio)benzaldehyde to this compound is a primary example of reductive amination. In this process, the aldehyde carbonyl group is transformed into an amine via an imine intermediate. This can be accomplished through catalytic hydrogenation or by using chemical hydride reducing agents.

Catalytic hydrogenation offers a clean method for the synthesis of primary amines from aldehydes. The reaction involves treating 4-(Methylthio)benzaldehyde with hydrogen gas in the presence of a metal catalyst. To selectively produce the primary amine and prevent the formation of secondary or tertiary amine byproducts, the reaction is typically conducted in the presence of ammonia (B1221849).

Commonly employed catalysts include palladium on carbon (Pd/C) and Raney nickel. The reaction conditions, such as temperature and pressure, are optimized to ensure high conversion and selectivity. For instance, processes for hydrogenating nitriles to primary amines, a related transformation, are often performed at temperatures between 100°C and 140°C and pressures ranging from 1.0 to 6.0 MPa to achieve high yields. google.com

| Catalyst | Typical Conditions | Role of Ammonia |

| Palladium on Carbon (Pd/C) | H₂, Ethanol/Ammonia Solvent, Moderate Temperature & Pressure | Suppresses secondary amine formation |

| Raney Nickel | H₂, Ethanol/Ammonia Solvent, Elevated Temperature & Pressure | Acts as both nitrogen source and reaction promoter |

The use of hydride-based reducing agents is a versatile and widely practiced method for reductive amination. The reaction can be performed in a single step by mixing the aldehyde, an ammonia source (such as ammonia or ammonium (B1175870) acetate), and the hydride reagent. Alternatively, the imine can be pre-formed and then subsequently reduced.

A variety of hydride reagents can be employed, each with distinct reactivity profiles. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this transformation. nih.gov For more challenging reductions, the more powerful lithium aluminum hydride (LiAlH₄) can be utilized, which is capable of reducing amide precursors to amines as well. tandfonline.com Amine-borane complexes have also emerged as stable and effective reagents for reductive aminations. purdue.edu

| Hydride Reagent | Abbreviation | Typical Solvent | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, selective, safe to handle |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl Ether, THF | Very powerful, non-selective, reacts violently with protic solvents |

| Amine-Borane Complexes | e.g., NH₃-BH₃ | Aprotic Solvents (THF, Toluene) | Stable, soluble in various solvents, reactivity can be tuned |

An alternative direct route starts from 4-(Methylthio)benzyl alcohol. This pathway requires the conversion of the hydroxyl group into a functionality that can be readily displaced by an amine.

The direct displacement of a hydroxyl group is generally not feasible due to its poor leaving group ability. Therefore, a two-step sequence is typically employed:

Activation of the Hydroxyl Group : The alcohol is first converted into a derivative with a good leaving group. This is commonly achieved by reacting 4-(Methylthio)benzyl alcohol with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) to form 4-(Methylthio)benzyl chloride. prepchem.com Another method involves treatment with concentrated hydrochloric acid in a solvent such as toluene (B28343). google.comgoogleapis.com

Nucleophilic Substitution : The resulting 4-(Methylthio)benzyl chloride is then treated with a nitrogen nucleophile. Reaction with aqueous or alcoholic ammonia under pressure can yield the desired this compound. An alternative approach involves using sodium azide (B81097) to form an intermediate benzyl (B1604629) azide, which is then reduced to the primary amine using a reducing agent like LiAlH₄ or through catalytic hydrogenation.

Synthesis from 4-(Methylthio)benzyl Alcohol

Multi-Step Synthetic Strategies

Multi-step syntheses allow for the construction of this compound from different precursors, often involving the formation of the core aromatic structure or the introduction of the required functional groups in a sequential manner.

One notable strategy begins with 4-(Methylthio)benzyl chloride, which is prepared from the corresponding alcohol. prepchem.comgoogle.comgoogleapis.com The process continues as follows:

Cyanation : 4-(Methylthio)benzyl chloride is reacted with an alkali metal cyanide, such as sodium cyanide (NaCN), often in the presence of a phase-transfer catalyst, to yield 4-(Methylthio)phenylacetonitrile. google.comgoogleapis.com

Nitrile Reduction : The nitrile group of 4-(Methylthio)phenylacetonitrile is then reduced to a primary amine. This reduction can be effectively carried out using powerful hydride reagents like lithium aluminum hydride or through catalytic hydrogenation over catalysts like Raney Nickel or Pd/C in the presence of ammonia. google.com

Another advanced strategy involves building the substituted benzene (B151609) ring itself. For example, a synthetic approach for a related fluorinated analogue involves the selective nucleophilic aromatic substitution of 2,4-difluorobenzonitrile (B34149) with a methanethiolate (B1210775) salt. tandfonline.comresearchgate.net This introduces the methylthio group onto the ring. The resulting 4-fluoro-2-(methylthio)benzonitrile can then be reduced to the corresponding benzylamine (B48309), demonstrating a modular approach to constructing complex benzylamines. tandfonline.comresearchgate.net

Routes Involving Thioether Formation

The introduction of the methylthio (-SMe) group is a critical step in the synthesis of this compound. This can be accomplished through several methods, including nucleophilic substitution reactions where a methylthiolate anion acts as the nucleophile.

A viable synthetic route commences with p-chlorobenzaldehyde. In this method, the thioether group is introduced via a nucleophilic aromatic substitution reaction. The chlorine atom on the aromatic ring is displaced by the methylthiolate anion.

The reaction involves treating p-chlorobenzaldehyde with sodium methanethiolate (NaSMe) in a suitable solvent, such as toluene, at elevated temperatures. This substitution yields the intermediate, 4-(methylthio)benzaldehyde.

Table 1: Synthesis of 4-(Methylthio)benzaldehyde

| Reactant | Reagent | Solvent | Temperature | Product |

|---|

Data derived from an analogous industrial-scale synthesis description.

The resulting 4-(methylthio)benzaldehyde can then be converted to this compound through reductive amination. This typically involves reaction with ammonia in the presence of a reducing agent, such as hydrogen gas over a nickel catalyst, or by forming the oxime followed by reduction.

An alternative strategy involves the regioselective metallation of halogenated benzoic acids. nih.gov This method allows for the precise introduction of the methylthio group at a specific position on the benzene ring relative to the carboxyl group. For instance, 4-halobenzoic acids, such as 4-fluoro- (B1141089) or 4-chlorobenzoic acid, can be treated with strong lithium bases like s-butyllithium (s-BuLi) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (ca. -78°C). nih.gov

The choice of base can dictate the position of metallation (lithiation). For example, treatment of 4-fluorobenzoic acid with LTMP results in metallation at the 3-position (ortho to the fluorine and meta to the carboxylate). nih.gov Quenching this lithiated intermediate with an electrophilic sulfur source, such as dimethyl disulfide (MeSSMe), introduces the methylthio group, yielding 3-(methylthio)-4-fluorobenzoic acid. While this specific example leads to a different isomer, the principle demonstrates a powerful method for regiocontrol. To obtain the desired 4-(methylthio) substituted pattern, one might start with a different substitution pattern or utilize different directing groups.

Once the appropriately substituted methylthio benzoic acid is formed, it can be converted to the target benzylamine. This multi-step conversion typically involves:

Amide Formation: The carboxylic acid is converted to an amide, for instance, by reaction with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

Reduction: The resulting benzamide (B126) is then reduced to the corresponding benzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH4).

A highly effective method for synthesizing precursors to this compound is the nucleophilic aromatic substitution (SNA) of dihalobenzonitriles. researchgate.net A key example is the reaction of 2,4-difluorobenzonitrile with sodium methanethiolate. researchgate.net This reaction provides a regioselective route to a key intermediate, 4-fluoro-2-(methylthio)benzonitrile. researchgate.net Another similar reaction involves 2-chloro-4-fluorobenzaldehyde, where sodium thiomethoxide displaces the fluorine atom to form 2-chloro-4-(methylthio)benzaldehyde. researchgate.net

This regioselectivity is crucial as it places the methylthio group and the nitrile (or aldehyde) group in the desired positions for subsequent transformation into the final product.

The regioselectivity observed in the nucleophilic aromatic substitution of dihalobenzonitriles is governed by the electronic properties of the substituents on the aromatic ring. stackexchange.compressbooks.pub The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Nucleophilic Attack: The methanethiolate anion (⁻SMe) attacks one of the carbon atoms bearing a halogen.

Formation of Meisenheimer Complex: A resonance-stabilized carbanion (the Meisenheimer complex) is formed. The negative charge is delocalized onto the aromatic ring.

Elimination of Leaving Group: The halide ion (e.g., F⁻ or Cl⁻) is expelled, and the aromaticity of the ring is restored.

In a substrate like 2,4-difluorobenzonitrile, the nitrile group (-CN) is a strong electron-withdrawing group. It can effectively stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to it. pressbooks.pub The attack at the 4-position (para to the nitrile) is generally favored, leading to the displacement of the fluorine at that position. This is because the negative charge in the intermediate can be delocalized directly onto the nitrogen atom of the nitrile group, providing significant stabilization. libretexts.org

The choice of solvent can significantly influence the rate and regioselectivity of nucleophilic aromatic substitution reactions. rsc.orgnih.gov Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for these reactions. researchgate.net

The influence of the solvent is primarily due to its ability to solvate the species involved in the reaction:

Stabilization of the Intermediate: Polar solvents can stabilize the charged Meisenheimer complex, lowering the activation energy for its formation and increasing the reaction rate. mdpi.com

Solvation of the Nucleophile: The solvation of the nucleophile itself can also play a role. In some cases, strong solvation of the nucleophile can decrease its reactivity.

In the specific case of the reaction between 2,4-difluorobenzonitrile and methanethiolate, studies have explored the effect of the solvent on the regiochemical outcome, providing optimized conditions for the desired product. researchgate.net The use of polar solvents generally favors the SNAr mechanism and can enhance the regioselectivity by effectively stabilizing the key charged intermediate. nih.govmdpi.com

Nucleophilic Aromatic Substitution of Dihalobenzonitriles

Transformations of Intermediate Benzonitriles

Once an intermediate such as 4-(methylthio)benzonitrile (B1583463) or 4-fluoro-2-(methylthio)benzonitrile is synthesized, the final step is the conversion of the nitrile group (-CN) into an aminomethyl group (-CH₂NH₂). This transformation is typically achieved through chemical reduction.

Several reducing agents and methods can be employed for this purpose:

Catalytic Hydrogenation: This is a common industrial method. The benzonitrile (B105546) derivative is hydrogenated using hydrogen gas in the presence of a metal catalyst, such as Raney nickel or a rhodium or ruthenium complex. acs.org The reaction is typically carried out under pressure and at elevated temperatures. This method is often preferred for its efficiency and the production of cleaner byproducts. For instance, certain ruthenium complexes have been shown to catalyze the hydrogenation of benzonitrile to benzylamine with high selectivity. acs.org

Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether are highly effective for the reduction of nitriles to primary amines on a laboratory scale. The reaction proceeds via the formation of an intermediate imine salt, which is then hydrolyzed during the workup to yield the amine.

Table 2: General Methods for Nitrile Reduction

| Method | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, Ru complex) | High pressure, elevated temperature | Primary Amine |

The choice of reduction method depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule that might also be susceptible to reduction, and cost considerations.

Conversion to Sulfones and Sulfonamides

The functional groups of this compound, the thioether and the primary amine, are amenable to further chemical transformations to produce sulfones and sulfonamides, respectively. These derivatives are of interest in various fields of chemical research.

Sulfone Formation: The oxidation of the methylthio group (-SCH₃) to a methylsulfonyl group (-SO₂CH₃) is a common transformation. This can be achieved using various oxidizing agents. For instance, a practical method for oxidizing a similar methylthio moiety involves using meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.com The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at room temperature. tandfonline.com Other powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) supported on manganese dioxide have also been effectively used to convert methyl sulfides into their corresponding sulfones. nih.gov The general transformation involves the expansion of the sulfur coordination sphere through the addition of two oxygen atoms.

Sulfonamide Formation: The primary amine group (-NH₂) of this compound can be converted into a sulfonamide. This is typically accomplished by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. A general procedure for synthesizing sulfonamide derivatives involves the reaction of a primary or secondary amine with a substituted sulfonyl chloride. tandfonline.com For example, N-benzylamine derivatives can be reacted with chloroacetyl chloride after an initial reaction to form a sulfonamide, indicating a robust method for creating these functional groups. tandfonline.comnih.gov The synthesis of 4-sulfamoylphenyl-benzylamine derivatives has been achieved by reducing Schiff bases formed from the condensation of sulfanilamide (B372717) and aromatic aldehydes. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated methods for producing complex molecules with high selectivity and efficiency. Biocatalysis and photocatalysis represent two such advanced areas where this compound or its precursors are involved.

Biocatalytic Approaches in Synthesis

Biocatalysis employs enzymes to perform chemical transformations, offering advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. acib.at The synthesis of chiral amines and their precursors is a significant application of this technology. researchgate.net

Utilizing Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. researchgate.netnih.gov They are widely used in organic synthesis for the stereoselective reduction of carbonyl compounds. researchgate.netorganic-chemistry.org In the context of this compound synthesis, ADHs can be used to produce its chiral alcohol precursor, 4-(methylthio)benzyl alcohol, from 4-(methylthio)benzaldehyde. This alcohol can subsequently be converted to the target amine.

| Biocatalytic Reaction Data | |

| Enzyme | Alcohol Dehydrogenase (ADH) from Rhodococcus ruber |

| Substrate | 4-(Methylthio)benzaldehyde |

| Product | 4-(Methylthio)benzyl alcohol |

| Enantiomeric Excess (ee) | 99% |

| Reaction Conditions | Phosphate (B84403) buffer (pH 7.0), 30°C |

| Source |

Enantioselective Synthesis Applications

A key advantage of using ADHs is their ability to facilitate enantioselective synthesis, producing a single enantiomer of a chiral product. organic-chemistry.org Research has demonstrated that the reduction of 4-(methylthio)benzaldehyde using an ADH from Rhodococcus ruber proceeds with high stereoselectivity, yielding the corresponding alcohol with an enantiomeric excess (ee) of 99%. This high degree of stereocontrol is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals where chirality dictates biological activity.

NADPH Cofactor Regeneration Systems

ADH-catalyzed reductions are dependent on a hydride source, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) or its non-phosphorylated form, NADH. organic-chemistry.orghw.ac.uk These cofactors are expensive to use in stoichiometric amounts, making their regeneration essential for the economic viability of large-scale biocatalytic processes. hw.ac.uknih.gov An effective regeneration system involves coupling the primary reaction with a secondary reaction that converts the oxidized cofactor (NADP⁺) back to its reduced form (NADPH). illinois.edu In the ADH-catalyzed synthesis of 4-(methylthio)benzyl alcohol, an efficient NADPH cofactor regeneration system utilizes glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing NADP⁺ to NADPH. illinois.edu This enzymatic approach is often preferred for industrial operations due to its high activity and mild operating conditions. hw.ac.uk

Photocatalytic Reaction Studies Involving this compound

Photocatalysis utilizes light energy to drive chemical reactions in the presence of a photocatalyst. Recent studies have explored the reactivity of this compound under photocatalytic conditions. In one study, this compound was subjected to a photocatalytic coupling reaction using cesium lead bromide (CsPbBr₃) nanocrystals as the photocatalyst and visible light irradiation. rsc.org This reaction resulted in the formation of N-(4-(methylthio)benzyl)-1-(4-(methylthio)phenyl)methanimine with a yield of 38%. rsc.org Such studies demonstrate the potential for using light-driven processes to synthesize new derivatives from this compound.

| Photocatalytic Reaction Data | |

| Substrate | This compound |

| Photocatalyst | Cesium Lead Bromide (CsPbBr₃) Nanocrystals |

| Product | N-(4-(methylthio)benzyl)-1-(4-(methylthio)phenyl)methanimine |

| Yield | 38% |

| Conditions | Visible light irradiation, O₂ atmosphere |

| Source | rsc.org |

Additionally, related studies have shown the photocatalytic oxidation of the sulfur atom in similar compounds like 4-(methylthio)toluene to its corresponding sulfoxide, indicating another potential photocatalytic pathway for the methylthio group. nih.gov

Substrate Scope and Reactant Interaction Analysis

The efficiency of photocatalytic reactions is significantly influenced by the electronic properties of the substrates. In the context of the photocatalytic oxidative coupling of benzylamines using Cesium-lead-bromide (CsPbBr₃) nanocrystals, the nature of the substituent on the benzylamine ring plays a crucial role in the reaction yield. rsc.org

A study investigating the substrate scope of this reaction revealed that benzylamines with electron-donating groups generally exhibit different reactivity compared to those with electron-withdrawing groups. For instance, this compound, which contains a moderately electron-donating methylthio group, was successfully coupled to form N-(4-(methylthio)benzyl)-1-(4-(methylthio)phenyl)methanimine. rsc.org However, its performance varies when compared to other substituted benzylamines under identical photocatalytic conditions. The photocatalytic reaction yield for this compound was observed to be 38%, which is lower than that of standard benzylamine (69%) but higher than benzylamines with strong electron-withdrawing groups like 4-nitrobenzylamine. rsc.org

The interaction between the reactant and the photocatalyst is critical. The reaction is believed to proceed through the formation of radical intermediates on the surface of the catalyst. acs.org The stability and reactivity of these intermediates are directly affected by the substituents on the aromatic ring. The lipophilicity (hydrophobicity) of the substrate can also influence the reaction kinetics, particularly in multiphase systems where the substrate must interact with a catalyst in a different phase. nih.gov

Table 1: Photocatalytic Reaction Yield for Various Benzylamine Substrates rsc.org Reaction conditions: CsPbBr₃ NCs (~ 6 μΜ, 0.4 mL) and benzylamine substrate (60 μL, 1M) in toluene, exposed to visible light for 10 h with O₂ atmosphere.

| Substrate | Reaction Yield (%) |

|---|---|

| Benzylamine | 69 |

| 4-Methoxybenzylamine | 75 |

| This compound | 38 |

| 4-Bromobenzylamine | 21 |

| 4-Nitrobenzylamine | Not specified, low yield |

Optimization of Photocatalytic Reaction Conditions

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of photocatalytic transformations. For the oxidative coupling of this compound, key parameters include the choice of photocatalyst, solvent, light source, and atmosphere. rsc.orgmdpi.com

A successful photocatalytic system for this transformation utilized CsPbBr₃ nanocrystals as the photocatalyst. rsc.org These reactions are typically initiated by the absorption of visible light by the photocatalyst, which generates an excited state capable of initiating electron transfer processes. acs.orgacs.org The reaction is performed in a non-polar solvent like toluene under an oxygen atmosphere, as oxygen often acts as the terminal oxidant in the catalytic cycle. rsc.orgmdpi.com The mixture is irradiated with visible light for an extended period, for example, 10 hours, to ensure completion. rsc.org

Control experiments are essential to confirm the role of each component. For instance, in the coupling of benzylamine, the reaction yield drops significantly in the absence of the CsPbBr₃ nanocrystal photocatalyst, highlighting its critical role. rsc.org The general mechanism often involves a quenching cycle where the photoexcited catalyst interacts with the substrate or an intermediate. acs.org Factors such as light intensity, reaction temperature, and catalyst concentration can be tuned to optimize the reaction rate and efficiency. mdpi.com

Table 2: Optimized Conditions for Photocatalytic Coupling of this compound rsc.org

| Parameter | Condition |

|---|---|

| Photocatalyst | Cesium-lead-bromide (CsPbBr₃) Nanocrystals |

| Solvent | Toluene |

| Atmosphere | O₂ (maintained with an O₂ balloon) |

| Light Source | Visible light (e.g., Fibre-Coupled Illuminator) |

| Temperature | 25 °C (external temperature) |

| Reaction Time | 10 hours |

Yield Optimization and Scalability Considerations

Optimizing reaction yield and ensuring the scalability of a synthetic process are critical for its practical application. This involves a detailed analysis of factors influencing the yield and addressing the challenges that arise when moving from laboratory-scale to larger-scale production.

Factors Affecting Reaction Yields

The yield of a chemical reaction is influenced by a multitude of factors, including the intrinsic reactivity of the substances, reactant concentrations, temperature, and the presence of a catalyst. savemyexams.comlibretexts.org Even when reactants and products are identical, variations in reaction conditions can lead to widely different yields. nih.gov

For the synthesis of this compound and its derivatives, these factors are highly relevant:

Catalyst: The choice and concentration of the catalyst are crucial. In photocatalytic reactions, the efficiency of the catalyst (e.g., CsPbBr₃ or TiO₂) dictates the rate of conversion. rsc.orgmdpi.com In other reactions, such as displacement reactions, the choice of base or other promoters is critical. researchgate.net

Reactant Concentration: Higher concentrations of reactants generally lead to a higher frequency of collisions and an increased reaction rate, which can improve yields within a given timeframe. savemyexams.com However, in some cases, high concentrations can lead to side reactions or purification difficulties. researchgate.net

Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the stability of charged species or radical intermediates, thereby influencing the reaction pathway and yield. tandfonline.comnih.gov

Challenges in Scale-Up Synthesis

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale presents significant challenges. These often relate to reaction control, purification, cost, and safety.

In the synthesis of derivatives involving this compound, specific challenges have been noted. For example, in a direct nucleophilic displacement reaction, while higher yields could be achieved by using a large excess of the amine at elevated temperatures, this approach greatly complicated the purification of the product. researchgate.net The difficulty in removing the unreacted amine makes such a strategy unsuitable for large-scale synthesis where efficiency and purity are paramount. researchgate.net

Practical syntheses of related compounds, such as 4-fluoro-2-(methylthio)benzylamine, highlight other potential scale-up issues. These syntheses can involve multiple steps, including regioselective lithiation or nucleophilic aromatic substitution, followed by reductions using potent and hazardous reagents like lithium aluminum hydride. tandfonline.com Handling such reagents on a large scale requires specialized equipment and stringent safety protocols. Furthermore, purification at each step, often requiring chromatography or multiple recrystallizations, becomes more costly and time-consuming at a larger scale. tandfonline.com The development of "green" and atom-economical methods is a persistent challenge in amine synthesis to minimize waste and avoid costly or hazardous reagents. rsc.org

Chemical Reactivity and Derivatization of 4 Methylthio Benzylamine

Reactions of the Amine Functionality

The primary amine group in 4-(Methylthio)benzylamine is a key site for its chemical transformations, readily undergoing reactions typical of primary amines. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives with potential applications in various fields of chemistry.

Amidation Reactions

Amidation, the formation of an amide bond, is a fundamental reaction of the amine group of this compound. This reaction involves the coupling of the amine with a carboxylic acid or its derivatives, such as acyl chlorides or esters. ucl.ac.ukresearchgate.net The resulting amides are stable and form the backbone of many complex organic molecules. Different coupling reagents and conditions can be employed to facilitate this transformation, depending on the specific substrates involved. rsc.org For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an effective coupling reagent for amidation reactions. rsc.org

While direct information on the formation of N-benzyl-N'-acylureas from this compound is limited in the provided search results, the general synthesis of related urea (B33335) derivatives often involves the reaction of an amine with an isocyanate or by using a carbodiimide (B86325) coupling agent like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) to facilitate the reaction between an amine and a carboxylic acid to form an O-acylurea intermediate which then reacts with another amine. ucl.ac.uk

The amine functionality of this compound can be derivatized to form sulfonamides. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. nih.gov This reaction is a common strategy in medicinal chemistry to synthesize compounds with a wide range of biological activities. The resulting sulfonamide linkage is a key structural feature in many pharmaceutical agents. The synthesis of N-Boc-4-(methylsulfonyl)benzylamine, a related compound, can involve the protection of the amine group with a tert-butoxycarbonyl (Boc) group followed by oxidation of the methylthio group to a methylsulfonyl group.

Reactions with Chloroacetyl Chloride

This compound reacts with chloroacetyl chloride in a nucleophilic acyl substitution reaction. nih.govtandfonline.comtandfonline.com In this reaction, the amine group attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an N-(4-(methylthio)benzyl)-2-chloroacetamide derivative and hydrochloric acid. nih.govtandfonline.comtandfonline.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the HCl produced. nih.govtandfonline.comtandfonline.com The resulting chloroacetamide can then be used as a versatile intermediate for further synthetic transformations, for example, by reacting it with various nucleophiles to displace the chlorine atom. nih.gov

A general procedure involves dissolving the benzylamine (B48309) derivative and a base like triethylamine in a solvent such as DMF or tetrahydrofuran (B95107). nih.govtandfonline.comtandfonline.com Chloroacetyl chloride is then added dropwise, often at a reduced temperature to control the reaction. nih.govtandfonline.comtandfonline.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 4-(Benzylamino)benzenesulfonamide | Chloroacetyl chloride | Triethylamine | DMF | N-Benzyl-2-chloro-N-(4-sulfamoylphenyl)acetamide | nih.gov |

| N-(3 or 4-nitrobenzyl)-4-substituted anilines | Chloroacetyl chloride | Triethylamine | Tetrahydrofuran | 2-chloro-N-(3- or 4-nitrobenzyl)-N-(4-substitutedphenyl) acetamides | tandfonline.comtandfonline.com |

Coupling Reactions

The amine group of this compound enables its participation in various coupling reactions, which are essential for the construction of larger, more complex molecular architectures. These reactions form new carbon-nitrogen or carbon-carbon bonds.

This compound can undergo coupling reactions to form imine derivatives. rsc.org Imines, also known as Schiff bases, are formed through the reaction of a primary amine with an aldehyde or a ketone. pressbooks.pubmasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, which then dehydrates to form the imine. pressbooks.pub A study on the photocatalytic coupling of benzylamines demonstrated that N-(4-(methylthio)benzyl)-1-(4-(methylthio)phenyl)methanimine can be formed from this compound. rsc.org This reaction was performed using a visible-light photocatalyst. rsc.org The formation of imines is a reversible process. pressbooks.pub

The general mechanism for imine formation involves the nucleophilic addition of the primary amine to the carbonyl group, followed by proton transfer to form a carbinolamine. pressbooks.pub Acid catalysis facilitates the dehydration of the carbinolamine to an iminium ion, which then loses a proton to yield the final imine product. pressbooks.pub

| Reactant | Catalyst/Conditions | Product | Yield | Reference |

| This compound | Visible light, CsPbBr3 Nanocrystals (photocatalyst) | N-(4-(methylthio)benzyl)-1-(4-(methylthio)phenyl)methanimine | 38% | rsc.org |

Reactions of the Methylthio Moiety

The sulfur atom in the methylthio group is susceptible to various transformations, most notably oxidation.

Thioethers, also known as sulfides, are readily oxidized to higher oxidation states. This reactivity is a cornerstone of their chemical derivatization.

The oxidation of the thioether group in aromatic compounds like this compound typically proceeds in a stepwise manner. A mild oxidation first converts the thioether to a sulfoxide (B87167). Subsequent, more forceful oxidation can then transform the sulfoxide into a sulfone. psu.eduorganic-chemistry.org This two-step process allows for the selective synthesis of either the sulfoxide or the sulfone derivative.

Common oxidizing agents used for these transformations include hydrogen peroxide (H₂O₂), peroxymonosulfate (B1194676) (HSO₅⁻), and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgrsc.org For instance, various aromatic and aliphatic sulfides can be selectively oxidized to sulfoxides and sulfones in excellent yields using 30% H₂O₂ with a recyclable silica-based tungstate (B81510) catalyst. organic-chemistry.org Hypochlorite (B82951) is also a potent oxidant, capable of oxidizing thioethers very rapidly, first to the sulfoxide and then to the sulfone. acs.org

A practical synthesis of 4-fluoro-2-(methylsulfonyl)benzylamine, a derivative of the target compound, has been reported, demonstrating the feasibility of oxidizing the methylthio group to a sulfonyl group in this class of molecules. researchgate.net The oxidation of thioanisole (B89551), a related compound, to its corresponding sulfoxide and sulfone has been studied kinetically, illustrating the sequential nature of the reaction. acs.org

Table 1: Stepwise Oxidation of Thioanisole Analogs by Hypochlorite This table illustrates the kinetic rates for the two-step oxidation of thioether to sulfoxide, and sulfoxide to sulfone, for various thioanisole derivatives.

| Compound | Substituent | Oxidation Step | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| 2a | H | Thioether to Sulfoxide | Fast |

| 3a | H | Sulfoxide to Sulfone | 102 ± 7.8 |

| 2b | 4-NO₂ | Thioether to Sulfoxide | 1.2 ± 0.08 x 10⁴ |

| 3b | 4-NO₂ | Sulfoxide to Sulfone | 5.9 ± 1.3 |

Data sourced from a kinetic analysis of thioether oxidation by hypochlorite at pH 7.4 and 37 °C. acs.org

The rate of thioether oxidation is significantly influenced by the electronic properties of substituent groups on the aromatic ring. nih.gov Generally, electron-donating groups enhance the rate of oxidation, while electron-withdrawing groups (EWGs) decelerate it. rsc.orgacs.org This is because the initial step often involves an electrophilic attack on the sulfur atom, which is facilitated by higher electron density.

Kinetic studies on thioanisole analogs with EWGs such as 4-Cl, 4-Br, 4-F, and 4-NO₂ have shown that the oxidation to sulfoxide is slowed to a degree that allows for the determination of reaction rate constants. acs.org For example, the oxidation of the 4-NO₂ substituted thioether to its sulfoxide is significantly slower than that of unsubstituted thioanisole. acs.org

Research on a series of thioether model compounds, including 4-(methylthio)benzylamide (TPhAM), demonstrated that the chemical structure bound to the sulfur atom modulates oxidation sensitivity. nih.govacs.org In oxidation reactions using hydrogen peroxide, TPhAM (an amide derivative of this compound) exhibited the slowest oxidation rate compared to aliphatic thioethers like 3-methylthiopropylamide (TPAM) and thiomorpholine (B91149) amide (TMAM). nih.govacs.org This highlights that the aryl thioether in TPhAM is less reactive towards H₂O₂ than alkyl thioethers, allowing for the fine-tuning of oxidation sensitivity based on the thioether's chemical environment. nih.govacs.org

Oxidation Reactions of Thioethers

Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic effects of its two substituents.

Both the methylthio (-SCH₃) group and the benzylamine (-CH₂NH₂) group influence the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic aromatic substitution (EAS).

The methylthio group is an activating substituent, meaning it increases the rate of EAS compared to unsubstituted benzene. rsc.org This is due to the lone pairs of electrons on the sulfur atom, which can be donated to the benzene ring through resonance. This resonance effect outweighs the group's inductive electron-withdrawing effect. As a result, the -SCH₃ group directs incoming electrophiles to the ortho and para positions. In electrophilic substitution reactions, the SMe group is found to activate the aromatic ring more than the SH group. rsc.org However, it is a weaker activator than the methoxy (B1213986) (-OCH₃) group, which has a more effective electron-donating resonance effect. pearson.com

The benzylamine group is also generally considered to be an activating, ortho-, para-directing group. In this compound, the two groups are in a para relationship. Their combined activating effects would make the aromatic ring highly susceptible to electrophilic attack, particularly at the positions ortho to the more powerfully activating group.

Given the activating nature of the methylthio group, thioanisole and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions. cymitquimica.com These reactions include Friedel-Crafts acylations and alkylations. mdma.chrsc.org For instance, the introduction of a methylthio group has been found to greatly enhance the reactivity of certain electrophilic complexes in Friedel-Crafts reactions. mdma.ch Thioanisole has been successfully benzoylated, yielding primarily the p-substituted product, demonstrating the directing effect of the methylthio group. researchgate.net

Studies on the protodesilylation of aromatic compounds, a type of EAS reaction, provide quantitative data on the activating effect of the methylthio group. The partial rate factor, which measures reactivity relative to a single position on a benzene ring, is significantly higher for positions activated by a -SMe group. rsc.org

Table 2: Partial Rate Factors for Protodesilylation of Aromatic Compounds This table shows the relative rates of electrophilic substitution at specific positions in various aromatic compounds compared to benzene.

| Compound | Position of Substitution | Substituent (X) | Partial Rate Factor (ƒ) |

|---|---|---|---|

| Me₃Si·C₆H₄X | 4 | -SMe | 65.2 |

| Me₃Si·C₆H₄X | 2 | -SMe | 18.4 |

| Me₃Si·C₆H₄X | 4 | -SH | 11.3 |

| Me₃Si·C₆H₄X | 2 | -SH | 4.42 |

| Me₃Si·C₆H₄X | 2 | -OH | 3720 |

Data determined in methanol–perchloric acid at 50 °C. rsc.org

In this compound, the aromatic ring is activated by both the para-oriented methylthio and benzylamine groups. This would predispose the molecule to undergo EAS reactions, with substitution expected to occur at the positions ortho to the benzylamine moiety (positions 3 and 5).

Applications of 4 Methylthio Benzylamine in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

4-(Methylthio)benzylamine serves as a crucial precursor in the development of various pharmaceutically relevant compounds. The amine functionality provides a key reaction site for forming amide, imine, and other nitrogen-containing linkages, while the methylthio group can influence the electronic properties and metabolic stability of the final molecule.

Preparation of Biologically Active Molecules

The amine is utilized in the synthesis of novel molecules with potential therapeutic effects. Researchers have successfully synthesized a series of 4-(benzylamino)benzoic acid derivatives through reductive amination, with this compound being a key reactant. preprints.org One such derivative, 4-((4-(methylthio)benzyl)amino) benzoic acid, was produced and subsequently evaluated for its potential anticancer and antibacterial properties. preprints.org This demonstrates the role of this compound in generating new chemical entities for biological screening and drug discovery programs. preprints.org

Synthesis of Antihyperglycemic Agents

The benzylamine (B48309) scaffold is of interest in the development of agents to manage high blood sugar. While direct synthesis of an antihyperglycemic agent using this compound is not prominently documented, its precursor, 4-(methylthio)benzyl alcohol, is noted as an intermediate for preparing antihyperglycemic agents such as (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones. The alcohol can be converted to this compound via reduction, suggesting the amine's potential as a subsequent intermediate in these synthetic pathways. Furthermore, research into the antidiabetic drug glimepiride (B1671586) has involved the use of benzylamine in the synthesis of key intermediates like trans-4-methylcyclohexylamine, highlighting the general utility of the benzylamine class in creating antidiabetic compounds. google.com

Precursors for HIV-1 Integrase Inhibitors

This compound has been employed as a reactant in the synthesis of intermediates for complex, biologically active molecules, including those relevant to HIV-1 integrase inhibition. researchgate.net HIV-1 integrase is a critical enzyme for retroviral replication and a key target for antiretroviral therapy. researchgate.netelifesciences.org In one synthetic route aimed at producing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives, which are valuable scaffolds in medicinal chemistry, this compound was used in a direct displacement reaction. researchgate.net Although this specific approach resulted in a low yield of less than 10%, it confirms its application as a precursor in building complex heterocyclic systems intended for therapeutic use. researchgate.net

Role in the Synthesis of Specific Drug Candidates

The utility of this compound is clearly demonstrated in the targeted synthesis of specific potential drug molecules. A notable example is the preparation of 4-((4-(methylthio)benzyl)amino) benzoic Acid . preprints.org This compound was synthesized via a reductive amination reaction involving p-aminobenzoic acid and 4-(methylthio)benzaldehyde (B43086), followed by reduction. preprints.org The resulting product was then isolated and characterized for evaluation of its biological activities, specifically as a potential anticancer and antibacterial agent. preprints.org

Interactive Table: Synthetic Applications of this compound

| Target Molecule Class | Specific Example | Application Area | Key Finding |

| Biologically Active Benzoic Acids | 4-((4-(methylthio)benzyl)amino) benzoic Acid | Pharmaceuticals | Synthesized for evaluation of anticancer and antibacterial properties. preprints.org |

| Antihyperglycemic Agent Precursors | (4-substituted benzyl)(trifluoromethyl)pyrazoles | Pharmaceuticals | The alcohol precursor to this compound is used in their synthesis. |

| Complex Heterocyclic Scaffolds | (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives | Pharmaceuticals (HIV) | Used as a reactant, though with low efficiency in direct displacement reactions. researchgate.net |

| Functional Polymers | Thioether-based polymeric micelles | Materials Science / Drug Delivery | The amine is a starting material for creating oxidation-sensitive polymers. acs.org |

| Herbicidal Thiazolidinones | 3-phenyl-5-alkoxy-2-(substituted benzylamino)-4-thiazolidinones | Agrochemicals | The methylthio analog was synthesized but showed only slight herbicidal activity. |

Building Block in Agrochemical Synthesis

In the field of agrochemicals, this compound serves as a foundational component for creating new active ingredients. Research into N-substituted heterocycles for herbicidal properties explored a series of 3-phenyl-5-alkoxy-2-(substituted benzylamino)-4-thiazolidinones. Within this series, the analog incorporating the 4-(methylthio)benzyl moiety was synthesized and tested, where it was found to be only slightly active.

Role in Materials Science and Polymer Chemistry

The unique chemical properties of this compound make it a valuable monomer for advanced materials and polymer chemistry. taylorfrancis.com Its primary application in this field is in the creation of "smart" or stimuli-responsive polymers.

Specifically, this compound hydrochloride has been used as a starting material to create 4-(methylthio)benzylamide (TPhAM). acs.org This amide was then investigated as a model compound for developing thioether-based polymeric micelles with finely-tuned sensitivities to oxidation. acs.org These micelles are designed for chemotherapeutic drug delivery. acs.org The thioether group in the polymer core is stable under normal conditions but can be oxidized by species like hydrogen peroxide, which are often present at elevated levels in cancer cells. acs.org This oxidation makes the core hydrophilic, leading to the destabilization of the micelle structure and the release of the encapsulated drug at the target site. acs.org The study showed that the oxidation sensitivity could be modulated by the chemical structure of the thioether, positioning these materials as promising candidates for targeted drug delivery systems. acs.org

Design of Oxidation-Sensitive Drug Delivery Systems

The development of stimuli-responsive drug delivery systems (DDSs) is a key focus in modern pharmacology, aiming to enhance the efficacy and reduce the side effects of therapeutics by ensuring targeted drug release. acs.org One strategy involves creating nanocarriers that release their payload in response to specific microenvironments, such as the elevated levels of reactive oxygen species (ROS) found in tumor tissues. rsc.org The thioether group in this compound is a key functional moiety for this purpose, as its oxidation from a hydrophobic sulfide (B99878) to a hydrophilic sulfoxide (B87167) or sulfone can trigger the disassembly of a nanocarrier structure.

Researchers have successfully incorporated this compound into the core of polymeric micelles to act as an oxidation-sensitive component. acs.orgnih.govsemanticscholar.org In these systems, the amine group of the molecule is typically first converted to an amide, such as 4-(methylthio)benzylamide (TPhAM), which is then integrated into a polymer structure. acs.orgnih.gov These polymers self-assemble in aqueous solutions to form micelles with a hydrophobic core, capable of encapsulating hydrophobic drugs like doxorubicin. acs.org

The core of these micelles contains the thioether groups derived from TPhAM. acs.org In a normal physiological environment, the core remains hydrophobic and stable, retaining the encapsulated drug. However, upon exposure to an oxidizing agent like hydrogen peroxide (H₂O₂), which is present at higher concentrations in cancerous tissues, the thioether is oxidized. acs.org This oxidation converts the hydrophobic thioether into more polar, hydrophilic groups (sulfoxide and sulfone), which increases the polarity of the micellar core, leading to the destabilization and disassembly of the micelle structure and the subsequent release of the encapsulated drug. nih.gov

A significant challenge in designing oxidation-sensitive DDSs is achieving selectivity, ensuring that the drug is released preferentially in cancer cells over healthy cells. acs.org The chemical structure of the thioether has a profound impact on its susceptibility to oxidation, a property that can be exploited to fine-tune the responsiveness of the delivery system. researchgate.net

In a comparative study, the oxidation sensitivity of micelles based on 4-(methylthio)benzylamide (TPhAM) was evaluated against those containing other thioether structures, such as 3-methylthiopropylamide (TPAM) and thiomorpholine (B91149) amide (TMAM). acs.org The research demonstrated that the rate of oxidation by H₂O₂ could be modulated by altering the substituent groups attached to the sulfur atom. acs.orgnih.gov The results showed that the aromatic ring in TPhAM significantly reduces the electron density on the sulfur atom, making it the least reactive and slowest to oxidize among the compounds tested. researchgate.net

This lower reactivity is crucial for creating more selective drug delivery systems. Micelles with highly sensitive thioethers (like TPAM) were found to destabilize in both cancer cells and normal cells. acs.org In contrast, micelles incorporating the less reactive TPhAM were stable in both cell lines under the tested conditions. acs.org Micelles with intermediate sensitivity (TMAM) showed the desired selectivity, destabilizing in cancer cells (which have higher ROS levels) but remaining stable in normal cells. acs.org This demonstrates that by incorporating moieties like this compound, the oxidation sensitivity of a DDS can be precisely tuned, offering a pathway to develop safer and more effective cancer therapies. researchgate.net

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.combenchchem.comdrugbank.com

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis.benchchem.combenchchem.com

Proton NMR (¹H NMR) is instrumental in identifying the types and arrangement of hydrogen atoms within a molecule. In a study involving the synthesis of N-(4-(methylthio)benzyl)-1-(4-(methylthio)phenyl)methanimine from the coupling of 4-(methylthio)benzylamine, the ¹H NMR spectrum was used to confirm the product's structure. rsc.org While specific spectral data for the starting material, this compound, was not detailed in this particular study, it was noted that the commercially procured amine contained an impurity, which was identified via its ¹H NMR spectrum. rsc.org

In a different research context, the hydrochloride salt of p-(methylthio)benzylamine was analyzed by ¹H NMR in DMSO-d6. semanticscholar.org Although the full spectral data is not provided here, this indicates the use of ¹H NMR for routine characterization of this compound and its derivatives. semanticscholar.org

For the related compound, 4-(methylthio)benzyl alcohol, the ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 4.65 (s, 2H, CH₂OH), 7.25–7.35 (m, 4H, Ar-H), and 2.45 (s, 3H, SCH₃). The reduction of this alcohol is a common route to synthesize this compound.

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. For the hydrochloride salt of p-(methylthio)benzylamine, a ¹³C NMR spectrum was recorded in DMSO-d6, confirming its structural characterization. semanticscholar.org The PubChem database also lists the availability of ¹³C NMR spectra for this compound. nih.gov

In research on related derivatives, such as 4-((4-(methylthio)benzyl)amino) benzoic acid, detailed ¹³C NMR data has been reported. preprints.org While not the primary compound of focus, this demonstrates the utility of ¹³C NMR in characterizing molecules containing the this compound moiety.

Mass Spectrometry (MS).benchchem.comdrugbank.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS).benchchem.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The monoisotopic mass of this compound is calculated to be 153.06122053 Da. nih.gov HRMS is a critical tool for confirming the identity of newly synthesized compounds. For instance, in the synthesis of various organic molecules, HRMS is routinely employed to verify the molecular ion peaks of products and intermediates. scholaris.ca The application of HRMS has become increasingly important in various fields, including the screening of novel psychoactive substances, where accurate mass determination is crucial for identification. scispace.com

Chromatographic Techniques.benchchem.com

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

X-ray Crystallography

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides ultimate confirmation of the synthesized structure. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

In research involving the synthesis of novel compounds, X-ray crystallography is the gold standard for structural elucidation. For example, in a study on new 4-(benzylamino)benzoic acid derivatives, single-crystal X-ray diffraction was employed to confirm the structures of several synthesized compounds. preprints.orgresearchgate.net Although the crystal structure for the specific 4-(methylthio) derivative, 4-((4-(methylthio)benzyl)amino)benzoic acid, was not reported in this particular study, the structures of analogous compounds were successfully determined, demonstrating the applicability of the technique within this class of molecules. preprints.orgresearchgate.netpreprints.org The ability to obtain crystal structures for these derivatives validates the synthetic pathway and confirms the connectivity and stereochemistry of the products.

Table 2: Examples of 4-(Benzylamino)benzoic Acid Derivatives Characterized by X-ray Crystallography preprints.orgresearchgate.net

| Compound Name | R Group on Benzyl (B1604629) Ring | Structure Confirmed by X-ray Diffraction |

| 4-((4-chlorobenzyl)amino)benzoic acid | 4-Cl | Yes |

| 4-((4-bromobenzyl)amino)benzoic acid | 4-Br | Yes |

| 4-((2-methoxybenzyl)amino)benzoic acid | 2-OMe | Yes |

| 4-((3-methoxybenzyl)amino)benzoic acid | 3-OMe | Yes |

| 4-((4-methoxybenzyl)amino)benzoic acid | 4-OMe | Yes |

| 4-((2,3-dimethoxybenzyl)amino)benzoic acid | 2,3-diOMe | Yes |

This table is interactive. Click on the headers to sort the data.

The insights gained from X-ray crystallography are crucial for understanding structure-activity relationships in medicinal chemistry and materials science, where the precise arrangement of atoms dictates the compound's properties and interactions.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Modeling Studies

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into molecular structures, properties, and reaction dynamics. For a compound like 4-(methylthio)benzylamine, computational modeling allows researchers to explore its chemical behavior at a molecular level, guiding experimental design and accelerating the discovery of new applications.

Understanding the precise step-by-step sequence of a chemical reaction, or its mechanism, is fundamental to controlling its outcome. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to map out the potential energy surfaces of reactions involving benzylamine (B48309) and its derivatives. researchgate.netrsc.org These studies can elucidate the structures of transient intermediates and transition states, which are often difficult or impossible to observe experimentally.

For instance, computational investigations into the domino cyclization between gem-dialkylthio vinylallenes and benzylamine have explored various reaction pathways, including those that are DMSO-assisted, trace water-catalyzed, or self-catalyzed by benzylamine itself. rsc.org Such studies help identify the most efficient and economical reaction conditions by comparing the energy barriers of different mechanistic routes. rsc.org Similarly, DFT simulations have been used to reveal how different active intermediates, such as hydroxyl (˙OH) and superoxide (B77818) (˙O₂⁻) radicals, generated on different photocatalysts can lead to completely different products in the oxidation of benzylamine. rsc.org By calculating the energy profiles for various proposed pathways, researchers can rationalize experimental observations and predict how changes in reactants or conditions will affect the reaction course. nih.govresearchgate.net

Below is a table summarizing computational approaches used to study reaction mechanisms relevant to benzylamine derivatives.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms of benzylamine with other reactants. researchgate.netrsc.org | Identifies transition states and intermediates; determines rate-determining steps; explains catalyst-dependent selectivity. rsc.orgrsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in solution or enzymes. chemrxiv.org | Provides insights into the role of the surrounding environment on reaction pathways and energy barriers. chemrxiv.org |

| Heuristically-Aided Quantum Chemistry (HAQC) | Predicting feasible reaction pathways for a wide range of organic reactions. chemrxiv.org | Combines chemical heuristics with quantum methods to efficiently explore potential energy surfaces and identify kinetically plausible routes. chemrxiv.org |

| Ab initio methods | Calculating high-accuracy energy profiles for fundamental reaction steps. nih.gov | Offers benchmark data for validating more computationally efficient methods like DFT. |

This table is interactive and can be sorted by column.

Beyond understanding existing reactions, computational models are increasingly used to predict how a molecule like this compound will behave in new, untested scenarios. This predictive power is crucial for designing novel synthetic routes and functional molecules. Machine learning models, combined with quantum mechanical descriptors, can forecast the regioselectivity of reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring of this compound. mit.edu

These models learn from large datasets of known reactions to identify the structural and electronic features that govern a reaction's outcome. mit.edu For this compound, such models could predict whether a substituent will add to the ortho or meta position relative to the aminomethyl group, guiding synthetic efforts to create specific isomers. Computational tools can also explain and predict selectivity in catalytic processes. For example, DFT studies have been instrumental in understanding why rhodium single-atom catalysts and rhodium nanoparticle catalysts yield different major products (benzonitrile vs. N-benzylidenebenzylamine) during benzylamine photo-oxidation. rsc.org This knowledge allows for the rational selection of a catalyst to achieve a desired product with high selectivity. rsc.org

Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itwjpmr.com The synthesis of this compound and its derivatives is an area where these principles can have a significant environmental and economic impact.

Traditional synthetic methods often rely on hazardous reagents, volatile organic solvents, and multi-step processes that generate significant waste. Green chemistry seeks to replace these with safer and more efficient alternatives. For the synthesis of primary amines like this compound, environmentally benign routes are being actively developed.

One promising approach involves using aqueous ammonia (B1221849) as both the nitrogen source and the reaction solvent, coupled with microwave irradiation to accelerate the reaction. This method minimizes the use of organic solvents and can lead to nearly quantitative yields in minutes. Another strategy is the use of mechanochemical synthesis via ball-milling, which can produce compounds in minimal time with high yields and without the need for strenuous purification techniques. rsc.org These solvent-free or aqueous methods significantly reduce the environmental footprint of amine synthesis.

Catalysts are a cornerstone of green chemistry because they allow reactions to proceed with high efficiency and selectivity under milder conditions, often with reduced energy consumption and waste production. The development of sustainable catalytic systems for synthesizing benzylamines is a key research focus.

A notable example is the continuous, single-pot synthesis of benzylamine from benzyl (B1604629) alcohol and ammonia using a tandem catalytic system. hw.ac.ukresearchgate.net This process, which can utilize a combination of catalysts like Cu/SiO₂ and Au/TiO₂, cleverly uses hydrogen generated in-situ from the dehydrogenation of the alcohol for the subsequent reductive amination step, eliminating the need for an external, high-pressure hydrogen supply. hw.ac.ukresearchgate.net Furthermore, the use of recyclable catalysts, such as Palladium on carbon (Pd/C) in aqueous micellar conditions for reductive aminations, represents another sustainable strategy. escholarship.org These systems not only improve efficiency but also allow for the catalyst and reaction medium to be reused, aligning with the green chemistry principles of waste prevention and atom economy. escholarship.org

| Catalytic System | Reaction Type | Key Sustainability Features |

| Cu/SiO₂ + Au/TiO₂ | Tandem Dehydrogenation/Amination/Reduction hw.ac.ukresearchgate.net | Eliminates the need for an external H₂ supply; continuous process. hw.ac.uk |

| Pd/C in Micellar Water | Reductive Amination / Nitro Reduction escholarship.org | Use of water as a solvent; catalyst and surfactant are recyclable. escholarship.org |

| Aqueous Ammonia & Microwave | Amination of Halides | Uses water as a solvent; energy-efficient (microwave); high atom economy. |

| Mechanochemistry (Ball-Milling) | Mannich-type reactions for Benzoxazines rsc.org | Solvent-free conditions; high efficiency and scalability. rsc.org |

This table is interactive and can be sorted by column.

Exploration of Novel Derivatives and Analogs

The core structure of this compound serves as a valuable scaffold for the synthesis of novel derivatives and analogs with potentially enhanced or new functionalities. This exploration is often driven by the search for new therapeutic agents, functional materials, and agricultural chemicals. Researchers systematically modify the parent structure—by altering substituents on the aromatic ring, extending the alkylthio chain, or functionalizing the amine group—to probe structure-activity relationships. nih.gov

A variety of novel benzylamine derivatives have been synthesized through methods like reductive amination. nih.govopenmedicinalchemistryjournal.comresearchgate.net For instance, new series of compounds have been prepared by reacting substituted benzaldehyde (B42025) derivatives with various primary or secondary amines. nih.govopenmedicinalchemistryjournal.com The resulting analogs are then often evaluated for specific biological activities. Studies have reported the synthesis of benzylamine derivatives and their evaluation as potential antimycotic and anti-mycobacterium tuberculosis agents. nih.govopenmedicinalchemistryjournal.comresearchgate.net The synthesis of analogs via ester aminolysis has also been explored to create derivatives for anticancer research. researchgate.net This systematic derivatization is essential for optimizing the desired properties of the lead compound and discovering new applications.

The table below summarizes examples of synthesized benzylamine analogs and the focus of their investigation.

| Base Scaffold | Modification Strategy | Investigated Application |

| Substituted Benzylamines | Reductive amination with various amines (e.g., n-octylamine). nih.gov | Antimycotic activity. nih.gov |

| Ethoxy-hydroxy-benzylamines | Halogen substitution on the ring and reaction with different amines. openmedicinalchemistryjournal.comresearchgate.net | Anti-Mycobacterium tuberculosis activity. openmedicinalchemistryjournal.comresearchgate.net |

| Tirbanibulin Analogs | Ester aminolysis with various benzylamines. researchgate.net | Anticancer activity. researchgate.net |

| 2-Alkythio-benzenesulfonamides | Reaction with mercaptoheterocycles. mdpi.com | Anticancer activity. mdpi.com |

This table is interactive and can be sorted by column.

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For benzylamine derivatives, SAR studies have provided significant insights. For instance, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex has demonstrated a strong correlation between the inhibitory potency of the compounds and their activity in non-small cell lung cancer cells. nih.gov Modifications to the benzylamine template are a key aspect of these studies. nih.gov

In the context of this compound, SAR studies would involve synthesizing a series of analogs with modifications at three primary locations:

The Aryl Ring: Introducing various substituents (electron-donating or electron-withdrawing groups) on the benzene ring can modulate the electronic properties and steric profile of the molecule, potentially affecting its binding affinity to biological targets.

The Amino Group: Altering the amino group, for example, by N-alkylation or N-acylation, can influence the compound's polarity, basicity, and ability to form hydrogen bonds.

The Methylthio Group: Modifying the methylthio (-SCH3) group, for instance by oxidation to sulfoxide (B87167) (-SOCH3) or sulfone (-SO2CH3), or replacement with other functional groups, could significantly impact the compound's metabolic stability and interaction with target proteins.

A review of SAR studies on related compounds, such as YC-1 derivatives, shows that even small changes, like the type of substituent on a phenyl ring, can dramatically alter inhibitory activity. nih.gov For example, derivatives with electron-withdrawing groups often exhibit higher inhibitory activity compared to those with electron-donating groups. nih.gov These principles can be directly applied to guide the modification of this compound.

Design of Compounds with Enhanced Specificity or Potency

Building on SAR data, researchers can rationally design new compounds with improved therapeutic properties. The goal is to enhance either the potency (the concentration of the drug required to produce a desired effect) or the specificity (the ability of the drug to interact with its intended target without affecting other molecules).

For benzylamine-based compounds, potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) have been developed through structure-based design and docking studies. nih.gov This approach involves using computational models of the target protein to predict how different analogs will bind.

Key strategies for enhancing the potency and specificity of compounds derived from this compound include:

Target-Oriented Synthesis: Designing and synthesizing molecules that are tailored to fit the active site of a specific enzyme or receptor. This often involves creating rigid structures or introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.

Bioisosteric Replacement: Replacing the methylthio group with other functional groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties.

Conformational Restriction: Introducing cyclic structures or other conformational constraints to lock the molecule in an active conformation, thereby increasing its binding affinity for the target.

The development of new antitumor agents from 4'-O-demethylepipodophyllotoxin derivatives illustrates the success of these strategies, where specific benzylamine moieties were found to be crucial for enhanced activity against human DNA topoisomerase II. nih.gov

Table 1: SAR Insights from Benzylamine Derivatives

| Compound Class | Target | Key SAR Finding | Reference |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | Strong correlation between IC50 and cell activity | nih.gov |

| Substituted Aryl Benzylamines | 17β-HSD3 | Modifications to the benzylamine template alter activity | nih.gov |

| YC-1 Derivatives | HIF-1α | Electron-withdrawing groups increase inhibitory activity | nih.gov |

Emerging Applications in Chemical Biology

Chemical biology utilizes small molecules, known as chemical probes, to study and manipulate biological systems. escholarship.org this compound and its derivatives have the potential to be valuable chemical probes for exploring complex biological processes. youtube.com

Enzyme Interactions

Benzylamine derivatives are known to interact with a variety of enzymes, making them valuable tools for studying enzyme function and for developing enzyme inhibitors.

Monoamine Oxidase (MAO): Benzylamine derivatives have been studied as inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters. tandfonline.com The development of new and potent MAO inhibitors is an active area of research. tandfonline.com

17β-Hydroxysteroid Dehydrogenase (17β-HSD): As mentioned, selective benzylamine-based inhibitors have been designed to target 17β-HSD3, an enzyme implicated in prostate cancer. nih.gov

DNA Topoisomerase II: Certain benzylamine derivatives of natural products act as potent inhibitors of human DNA topoisomerase II, an essential enzyme for DNA replication and a target for anticancer drugs. nih.gov

Cytochrome P450 (P450): The metabolism of benzylamine itself involves P450 enzymes, which convert it to various reactive intermediates. nih.gov Studying these interactions can provide insights into drug metabolism and toxicity.

The methylthio group in this compound offers a unique handle for probing enzyme active sites and could influence the compound's selectivity for different enzyme isoforms.

Metabolic Pathway Studies

Understanding how small molecules are metabolized is fundamental to pharmacology and toxicology. The study of benzylamine's disposition in vivo has revealed complex metabolic pathways. nih.gov It is extensively metabolized, with the major metabolite being hippuric acid. nih.gov However, several other pathways exist, leading to the formation of various glutathione (B108866) and glutamate (B1630785) conjugates through reactive intermediates. nih.gov

This compound can be used as a probe to investigate these metabolic pathways further. By tracking the fate of the methylthio group, researchers can identify novel metabolic transformations and understand the role of specific enzymes in the biotransformation of sulfur-containing compounds. Such studies are crucial for predicting the metabolic fate of new drug candidates and for understanding mechanisms of drug-induced toxicity. nih.govmdpi.com

Table 2: Potential Enzyme Targets for this compound Derivatives

| Enzyme Family | Specific Example | Biological Relevance | Reference |

|---|---|---|---|

| Monoamine Oxidases | MAO-B | Neurotransmitter metabolism, neurodegenerative diseases | tandfonline.com |

| Hydroxysteroid Dehydrogenases | 17β-HSD3 | Steroid hormone synthesis, prostate cancer | nih.gov |